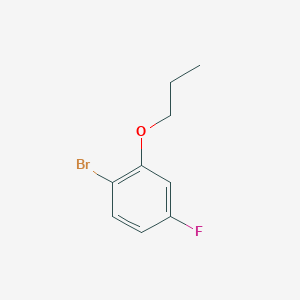

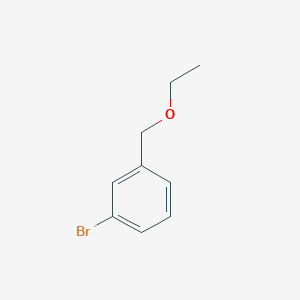

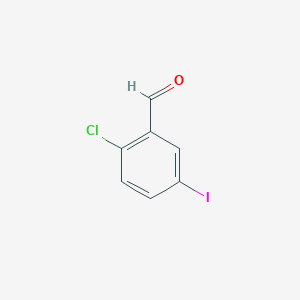

1-溴-4-氟-2-丙氧基苯

描述

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds involves various methods, including nucleophilic aromatic substitution reactions. For instance, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene was examined using different methods, with symmetrical bis-(4-bromphenyl)iodonium bromide being the most effective precursor, achieving a direct, one-step nucleophilic substitution with a high radiochemical yield . Additionally, a two-step synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes has been reported, starting with a Br/Li exchange followed by a reaction with alkyl isothiocyanates .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar compounds, such as 1-bromo-3-fluorobenzene, have been investigated using spectroscopic methods and density functional theory (DFT) calculations. These studies provide detailed information on the influence of bromine and fluorine atoms on the geometry of the benzene ring and its normal modes of vibrations .

Chemical Reactions Analysis

Bromo-fluorobenzene compounds participate in various chemical reactions, including palladium-catalyzed carbonylative reactions. These reactions involve the transformation of 1-bromo-2-fluorobenzenes with different nucleophiles, leading to the formation of six-membered heterocycles . Furthermore, the use of 1-bromo-4-fluorobenzene in palladium-promoted cross-coupling reactions with organostannanes has been explored, highlighting its utility in introducing fluorophenyl structures into functional molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene compounds are influenced by the presence of bromine and fluorine atoms. Studies on electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been performed. These properties are crucial for understanding the reactivity and potential applications of these compounds. The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule, and thermodynamic properties at different temperatures have been calculated, revealing correlations between heat capacities, entropies, enthalpy changes, and temperature .

科学研究应用

合成和放射性药物应用

1-溴-4-氟-2-丙氧基苯被用于合成无载体添加剂(n.c.a.)1-溴-4-[18F]氟苯,这是一种多功能的合成子,用于放射性药物应用中的18F-芳基化反应。这种化合物对于开发PET(正电子发射断层扫描)示踪剂至关重要,通过亲核芳香取代反应优化其形成以获得高放射化学产率。一种方法,利用对称的双-(4-溴苯基)碘化溴,已被证明对于直接获得该化合物具有显著产率,强调了其在合成氟-18标记化合物用于成像和诊断目的中的重要性(Ermert等,2004)。

电化学研究

在电化学领域,1-溴-4-氟-2-丙氧基苯的衍生物,如4-溴-2-氟甲氧基苯(BFMB),已被探索作为锂离子电池的新型双功能电解质添加剂。通过循环伏安法、充放电测量和其他电化学测试,研究表明BFMB可以提高锂离子电池的安全性和性能。它在电极上电化学聚合形成一层保护性聚合物膜,防止在过充电情况下电压升高,并增强热稳定性,这些对于推进电池技术和安全性至关重要(Zhang Qian-y, 2014)。

有机合成和化学教育

这种化学物质在教育领域也备受关注,特别是在有机化学教学中。通过从1-溴-4-氟-2-丙氧基苯生成格氏试剂的实验,展示了对不同亲电试剂的反应选择性。这种实验室实践使学生亲身体验二卤代格氏试剂,促进对其合成和反应性的理解,并提供关于NMR光谱等分析技术的见解。这些教育应用不仅增强了对有机合成的理解,还鼓励在化学研究背景下发展批判性思维和分析技能(Hein et al., 2015)。

安全和危害

属性

IUPAC Name |

1-bromo-4-fluoro-2-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIYJCJNTNUSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624020 | |

| Record name | 1-Bromo-4-fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-fluoro-2-propoxybenzene | |

CAS RN |

473417-38-8 | |

| Record name | Benzene, 1-bromo-4-fluoro-2-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473417-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)